molecular formula C22H26N4O2S2 B15119515 8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

Cat. No.: B15119515
M. Wt: 442.6 g/mol
InChI Key: IRQSCECMURFRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex heterocyclic compound It features a thiophene ring, a trimethylphenyl group, and a unique tetraazatricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multi-step organic synthesis. Key steps may include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trimethylphenyl group: This step often involves Friedel-Crafts alkylation using trimethylbenzene and a suitable catalyst.

    Construction of the tetraazatricyclic core: This complex step may require the use of advanced synthetic techniques such as cycloaddition reactions and ring-closing metathesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated thiophene or phenyl derivatives.

Scientific Research Applications

8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione stands out due to its complex tetraazatricyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C22H26N4O2S2

Molecular Weight

442.6 g/mol

IUPAC Name

8-(thiophen-2-ylmethyl)-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione

InChI

InChI=1S/C22H26N4O2S2/c1-13-9-14(2)17(15(3)10-13)12-25-22(28)26-18-6-8-30-19(18)20(27)24(21(26)23-25)11-16-5-4-7-29-16/h4-5,7,9-10,18-19,21,23H,6,8,11-12H2,1-3H3

InChI Key

IRQSCECMURFRIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C(=O)N3C4CCSC4C(=O)N(C3N2)CC5=CC=CS5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.